molecular formula C16H21N3O4 B2967897 4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 2361834-35-5

4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No.: B2967897
CAS No.: 2361834-35-5
M. Wt: 319.361
InChI Key: FMRVGNITEVVMHE-UHFFFAOYSA-N
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Description

The compound “4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide” is an organic compound. It likely contains a benzamide group (a benzene ring attached to a carboxamide), a nitro group (NO2), and a tert-butyl group (a carbon atom attached to three methyl groups). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the addition of the nitro group, and the attachment of the tert-butyl group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzamide and nitro groups are likely to contribute to the compound’s polarity, while the tert-butyl group is likely to make the compound more hydrophobic .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The nitro group might participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a strong oxidizing agent due to the presence of the nitro group, it might pose a fire risk .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new materials or pharmaceuticals. It could also involve studying its properties in more detail .

Properties

IUPAC Name

4-tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-5-14(20)17-8-9-18-15(21)11-6-7-12(16(2,3)4)13(10-11)19(22)23/h5-7,10H,1,8-9H2,2-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRVGNITEVVMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NCCNC(=O)C=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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